5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Overview
Description
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is a heterocyclic compound with a bicyclic planar structure. It belongs to the benzoxazole family, which plays a crucial role in synthetic organic chemistry, medicinal research, and industrial applications. Researchers often use it as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for broad substrate scope and functionalization, leading to diverse biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Scientific Research Applications
Synthesis and Biological Applications
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole derivatives have been synthesized for various biological evaluations. A study by Jayanna et al. (2013) explored the synthesis of these derivatives by fusing the benzoxazole nucleus with aliphatic acids and other compounds, leading to the formation of heterocyclic systems like triazoles, pyrazoles, and triazines. The compounds exhibited significant antimicrobial activities, with some showing promising cytotoxic agents and strong enzyme inhibition properties.
Antimicrobial and Analgesic Activity
Another study by Jayanna et al. (2013) focused on the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. These compounds were tested for antimicrobial and analgesic activities. The compound 6b demonstrated pronounced antimicrobial and analgesic activity, displaying high receptor affinity in molecular docking studies.
Antioxidant and Anthelmintic Activities
Research by Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives from 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole. These compounds showed potential radical scavenging capacity along with good anthelmintic activity. Molecular docking studies suggested that these compounds could be effective inhibitors of β-Tubulin.
Antibacterial and Antioxidant Evaluation
The study by Jayanna et al. (2013) involved the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives, which displayed encouraging antibacterial and antioxidant activities. Some compounds showed potent antibacterial activity, while others acted as antioxidants.
In Vitro Antimicrobial Activity and Molecular Docking
Satyendra et al. (2012) assessed the in vitro antibacterial activity of 5,7-dichloro-1,3-benzoxazole-2-thiol and its derivatives (Satyendra et al., 2012). The compounds displayed good antibacterial activity, with some emerging as strong antibacterial agents. Molecular docking studies indicated inhibition of GlcN-6-P synthase, possibly accounting for the antibacterial activity.
Properties
IUPAC Name |
5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2INO/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSZHIEKJMCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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